molecular formula C9H5ClN2O2 B1401395 6-Chloro-7-nitroquinoline CAS No. 226073-82-1

6-Chloro-7-nitroquinoline

Cat. No. B1401395
M. Wt: 208.6 g/mol
InChI Key: LXRBVAIZFZZRLS-UHFFFAOYSA-N
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Description

6-Chloro-7-nitroquinoline is a heterocyclic compound . It is a crystalline solid that is soluble in organic solvents but not in water. The molecular weight of this compound is 208.6 .


Synthesis Analysis

Quinoline synthesis involves various methods such as the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and the [3+2] cycloaddition reaction . The Combes/Conrad–Limpach reaction is a condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives .


Physical And Chemical Properties Analysis

6-Chloro-7-nitroquinoline is a solid at room temperature .

Scientific Research Applications

Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Quinoline is also a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .

  • Pharmaceutical Applications

    • Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
  • Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
  • Construction and Functionalization of Compounds

    • Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of quinoline .
  • Synthesis of Imidazoquinolines Derivatives

    • 7-bromo-4-chloro-3-nitroquinoline, a compound related to “6-Chloro-7-nitroquinoline”, plays an important role in the synthesis of imidazoquinolines derivatives .
  • Preparation of Immunoconjugate Derivatives

    • 7-bromo-4-chloro-3-nitroquinoline is also used in the preparation of immunoconjugate derivatives for use as HER2 modulators .
  • Preparation of Chlorinated Nitrogen Heterocycles

    • 4-chloro-o-diaminoquinolines, another related compound, represent valuable substrates for the preparation of chlorinated nitrogen heterocycles .
  • Anticancer Applications

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer .
    • Newly synthesized compounds such as 6‐Bromo tetrahydro quinoline 44, 6,8‐dibromo-tetrahydro quinoline 45, 8‐Bromo‐6‐cyanoquinoline 46, 5‐Bromo‐6,8‐dimethoxyquinoline 47, 6,8-dimethoxy-1-nitroquinolin-1-ium 48, and 5,7‐dibromo‐8‐hydroxyquinoline 49 displayed a potential anticancer .
  • Antimicrobial Applications

    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
    • In this series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile (33) was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin .
  • Antiviral Applications

    • Quinolines, containing nitrogen group, exhibit important biological activities, e.g., antiviral .
    • They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Safety And Hazards

The safety information for 6-Chloro-7-nitroquinoline includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

Future Directions

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have potential applications in treating various diseases . Therefore, the future directions of 6-Chloro-7-nitroquinoline could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

6-chloro-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-11-8(6)5-9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBVAIZFZZRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743323
Record name 6-Chloro-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-nitroquinoline

CAS RN

226073-82-1
Record name 6-Chloro-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N SUZUKI, Y TANAKA, R DOHMORI - Chemical and Pharmaceutical …, 1979 - jstage.jst.go.jp
… To synthesize the 6—chloro—7—nitroquinoline derivative (48), 3-nitro~4—chloroaniline (44) was used as a starting material. Compound 44 was heated with EMME to give the …
Number of citations: 46 www.jstage.jst.go.jp
鈴木範夫, 田中良明, 堂森廉三 - Chemical and Pharmaceutical Bulletin, 1979 - jlc.jst.go.jp
… To synthesize the 6—chloro—7—nitroquinoline derivative (48), 3-nitro~4—chloroaniline (44) was used as a starting material. Compound 44 was heated with EMME to give the …
Number of citations: 2 jlc.jst.go.jp
AJ Boulton, DP Clifford, GJT Tiddy - Journal of the Chemical Society …, 1968 - pubs.rsc.org
… Chloro3-nitroaniline was converted by a Skraup reaction 39 into a mixture of 6-chloro-5-nitroquinoline (XXXI; R = H) and 6-chloro-7-nitroquinoline (XLI) . The isomers were separated by …
Number of citations: 2 pubs.rsc.org

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